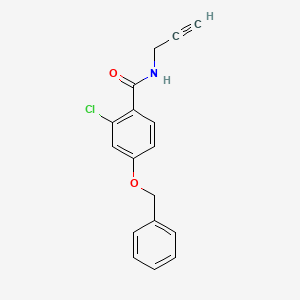

4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide

説明

The compound 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide is a chemical entity that can be categorized within the family of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The specific structure of this compound suggests it may have interesting interactions due to the presence of the benzyloxy and chloro substituents, as well as the propynyl group attached to the nitrogen of the amide.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoic acid or its derivatives with amines or amides. In the case of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide, the synthesis would likely involve a nucleophilic substitution reaction where the benzyloxy and propynyl groups are introduced into the benzamide core structure. The papers provided do not directly describe the synthesis of this exact compound, but similar methods can be inferred from the synthesis of related compounds, such as the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which involves elimination, reduction, and bromination reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the electronic environment. For instance, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine derivatives provide insights into the intermolecular interactions and crystal packing, which could be relevant for understanding the solid-state properties of similar benzamide compounds .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including hydrogen bonding, π-interactions, and halogen bonding, which can significantly influence their chemical behavior and potential applications. For example, the intermolecular interactions in antipyrine-like derivatives are stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are energetically significant and contribute to the stability of the molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The characterization of two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, through X-ray powder diffractometry, thermal analysis, and spectroscopy, highlights the importance of polymorphism in determining the properties of these compounds . Additionally, the study of carbonic anhydrase inhibitors provides insights into the biological activity of benzamide derivatives, which could be relevant for the pharmacological potential of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide .

科学的研究の応用

Ultrasound Assisted Synthesis and Anti-Tubercular Activity

A novel series of derivatives based on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide was synthesized using ultrasound-assisted synthesis, demonstrating a green chemistry approach. These compounds exhibited significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most showing an IC50 value of less than 1 µg/mL. Additionally, these compounds were tested for cytotoxicity against the human cancer cell line HeLa and found to be non-cytotoxic, suggesting their safety for further development. Molecular docking studies indicated that derivatives 6a and 6e were the most active, highlighting their potential as lead compounds in anti-tubercular drug discovery. The synthesized compounds were also evaluated for ADMET properties, confirming their compliance with essential features required for potential leads in the drug discovery process (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Synthesis and Properties of Ortho-Linked Polyamides

Ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) originating from 4-tert-butylcatechol, which might share structural motifs with 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide, were synthesized. These polyamides exhibited noncrystalline structures, high solubility in various polar solvents, and could form transparent, flexible, and tough films. They demonstrated notable thermal stability with high glass transition temperatures (most >200°C) and 10% weight loss temperatures in excess of 480°C, suggesting their applicability in high-performance materials (Hsiao, Yang, & Chen, 2000).

Molecular Assembly and Ferroelectric Response

Research into benzenecarboxamide derivatives, including those with structural similarities to 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide, demonstrated their ability to form molecular assemblies in solutions, organogels, liquid crystals, and solids. These compounds exhibited phase transition behavior and dielectric responses, with their molecular assemblies dominated by intermolecular N–H∼O= hydrogen-bonding interactions. The organogelation characteristics and the formation of one-dimensional π-stacking nanofibers by these compounds suggest potential applications in materials science, particularly in the development of novel organogelators and liquid crystalline materials (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

作用機序

Target of Action

Similar compounds have shown anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The process includes oxonium-ion generation and water nucleophilic addition, which induces ring-opening hydroxylation and dual ketonization, giving a 1,5-diketone intermediate .

Biochemical Pathways

Related compounds have shown involvement in the serotonergic and noradrenergic systems .

Result of Action

Related compounds have shown potential antidepressant effects .

特性

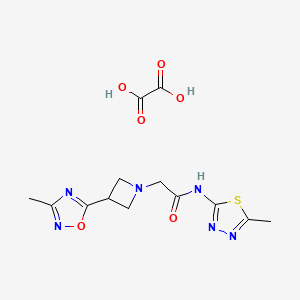

IUPAC Name |

2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-10-19-17(20)15-9-8-14(11-16(15)18)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOQJITWDIVHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330576 | |

| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478046-41-2 | |

| Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)